N,N-dibutylpyridine-3-carboxamide

Description

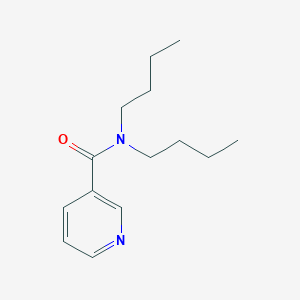

N,N-Dibutylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted at the 3-position with a carboxamide group, where the amide nitrogen is further modified with two butyl chains. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the alkyl chains and polarity from the pyridine and amide moieties.

Propriétés

Numéro CAS |

71653-51-5 |

|---|---|

Formule moléculaire |

C14H22N2O |

Poids moléculaire |

234.34 g/mol |

Nom IUPAC |

N,N-dibutylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-3-5-10-16(11-6-4-2)14(17)13-8-7-9-15-12-13/h7-9,12H,3-6,10-11H2,1-2H3 |

Clé InChI |

JLMPLJUDFDESPF-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CN=CC=C1 |

SMILES canonique |

CCCCN(CCCC)C(=O)C1=CN=CC=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

N,N-Dibutylpyridine-3-carboxamide utilizes a pyridine ring, whereas compounds like linomide (quinoline-3-carboxamide) feature a quinoline core. In contrast, pyridine’s simpler structure may reduce off-target interactions but limit π-π stacking efficiency .

Substituent Effects

- Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide): Substituents: A phenylmethyl group and hydroxyl modification on the quinoline ring. Activity: Demonstrated antiangiogenic effects at ≥100 µg/mL in vitro, inhibiting endothelial cell migration and invasion .

- This compound: Substituents: Two butyl chains on the amide nitrogen.

Mechanistic and Pharmacological Insights

- Linomide: Inhibits angiogenesis by blocking endothelial cell migration and invasion, reducing tumor blood flow by >40% in vivo . Its hydroxyl group may participate in hydrogen bonding with target proteins.

- This compound : The absence of polar substituents (e.g., hydroxyl groups) likely shifts its mechanism away from antiangiogenic pathways. Instead, the dibutyl groups may favor interactions with hydrophobic enzyme pockets, such as kinases or cytochrome P450 isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.